(Fluoren-9-ylideneamino) acetate
Description
Properties
CAS No. |
21160-07-6 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(fluoren-9-ylideneamino) acetate |
InChI |
InChI=1S/C15H11NO2/c1-10(17)18-16-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 |
InChI Key |
DQOITARARXXHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for Fluoren 9 Ylideneamino Acetate and Key Intermediates
General Strategies for Imine Formation at the Fluorene (B118485) 9-Position
The formation of an imine, or Schiff base, at the 9-position of fluorene typically involves the condensation reaction between 9-fluorenone (B1672902) and a primary amine. This reaction is a reversible process, and to drive the equilibrium toward the product, water, a byproduct of the reaction, is usually removed. Common methods for water removal include azeotropic distillation using a Dean-Stark apparatus, often with toluene (B28343) as the solvent.
The reaction can be catalyzed by either acid or base. Acid catalysis, using reagents like p-toluenesulfonic acid, facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the departure of water. Alternatively, the reaction can be carried out in a solvent like ethanol, where the amine is added to a solution of 9-fluorenone, and the mixture is heated. Upon cooling, the imine product often precipitates from the solution.
Targeted Synthesis of (Fluoren-9-ylideneamino)acetate Esters
The synthesis of (Fluoren-9-ylideneamino)acetate esters, which are fluorenone imines of glycine (B1666218) esters, has been reported as a valuable alternative to the more commonly used benzophenone (B1666685) imines in amino acid synthesis. The fluorenone moiety provides enhanced stability to the corresponding α-anions due to the resonance involving the 14π electrons of the aromatic system.
Wittig Reaction Approaches for the Formation of the Alkylideneacetate Moiety
While the standard Wittig reaction is a well-established method for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds and phosphorus ylides, its direct application for the synthesis of imines (carbon-nitrogen double bonds) is not the conventional approach. organic-chemistry.org The nitrogen analog of the Wittig reaction, known as the aza-Wittig reaction, is the relevant pathway for imine formation. chem-station.comwikipedia.org
The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound to yield an imine and a phosphine (B1218219) oxide. chem-station.comwikipedia.org Iminophosphoranes are typically generated in situ from the reaction of an azide (B81097) with a phosphine, such as triphenylphosphine, through the Staudinger reaction. chem-station.com In the context of synthesizing (Fluoren-9-ylideneamino)acetate, a hypothetical aza-Wittig approach would involve the reaction of 9-fluorenone with an iminophosphorane derived from an amino acetate (B1210297).
Hypothetical Aza-Wittig Reaction Scheme:
| Reactant 1 | Reactant 2 | Product |
| 9-Fluorenone | Iminophosphorane of an amino acetate | (Fluoren-9-ylideneamino) acetate |
| (C₆H₄)₂CO | Ph₃P=N-CH₂COOR | (C₆H₄)₂C=N-CH₂COOR + Ph₃PO |
Although this presents a plausible synthetic route, specific examples of the aza-Wittig reaction being employed for the synthesis of (Fluoren-9-ylideneamino)acetate esters are not extensively documented in the reviewed literature. The reaction is more commonly applied in the synthesis of N-heterocyclic compounds through intramolecular variations. wikipedia.org
Condensation Reactions with 9-Fluorenone Derivatives and Related Precursors
The most direct and reported method for the synthesis of (Fluoren-9-ylideneamino)acetate esters is the condensation reaction between 9-fluorenone and a glycine ester. This reaction is a practical approach for preparing these valuable intermediates for amino acid synthesis.
A typical procedure involves heating a mixture of 9-fluorenone and the corresponding glycine ester (e.g., methyl or tert-butyl ester) in a suitable solvent. The reaction conditions can be optimized by testing various catalysts and solvents. For instance, the use of basic catalysts has been found to be effective.
Table 1: Synthesis of (Fluoren-9-ylideneamino)acetate Esters via Condensation
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| 9-Fluorenone | Glycine methyl ester | Toluene | Reflux | Methyl (9H-fluoren-9-ylidene)glycinate |
| 9-Fluorenone | Glycine tert-butyl ester | Toluene | Reflux | tert-Butyl (9H-fluoren-9-ylidene)glycinate |
The resulting fluorenone imines of glycine esters are stable compounds that can be isolated and purified using standard laboratory techniques.
Preparation of Related Imine-Functionalized Fluorene Precursors
Several other imine-functionalized fluorene derivatives serve as important precursors for the synthesis of more complex molecules, including various heterocyclic systems.
Synthesis of 2-Cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide
This compound is synthesized through the condensation of 9-fluorenone with 2-cyanoacetohydrazide. The reaction is typically carried out by refluxing the two reactants in a solvent such as 1,4-dioxane. niif.hu The product precipitates from the reaction mixture upon heating and can be collected by filtration. niif.hu
Detailed Synthesis of 2-Cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide niif.hu
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) | Melting Point (°C) |
| 9-Fluorenone (1.8 g, 0.01 mol) | 2-Cyanoacetohydrazide (1.0 g, 0.01 mol) | 1,4-Dioxane (30 mL) | 3 | 85 | 242-244 |
The structure of the resulting 2-Cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide is confirmed by spectroscopic methods, which show the characteristic signals for the imine and the absence of the NH₂ group from the starting hydrazide. niif.hu
Synthesis of 2-(9H-Fluoren-9-ylideneaminooxy)acetic Acid Precursors
The synthesis of 2-(9H-Fluoren-9-ylideneaminooxy)acetic acid involves the preparation of its ethyl ester as a precursor. This ester is synthesized from 9-fluorenone oxime and an appropriate haloacetate ester, such as ethyl bromoacetate. The reaction is a nucleophilic substitution where the oxygen of the oxime displaces the bromide.
The resulting ethyl 2-(9H-fluoren-9-ylideneaminooxy)acetate can then be hydrolyzed to the corresponding carboxylic acid. This hydrolysis is typically carried out using a base, such as sodium hydroxide, in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF). The reaction is initially conducted at a low temperature (0 °C) and then allowed to proceed at room temperature until completion.
Hydrolysis of Ethyl 2-(9H-fluoren-9-ylideneaminooxy)acetate
| Starting Material | Reagents | Solvent | Key Steps | Final Product |
| Ethyl 2-(9H-fluoren-9-ylideneaminooxy)acetate | 1 N NaOH | H₂O/THF | 1. Stir at 0 °C for 2 h, then at room temperature. 2. Evaporate THF. 3. Acidify with 10% HCl to pH 4. 4. Extract with CHCl₃. | 2-(9H-Fluoren-9-ylideneaminooxy)acetic acid |
This two-step process provides an effective route to this particular imine-functionalized fluorene derivative.
Chemical Reactivity and Synthetic Transformations of Fluoren 9 Ylideneamino Acetate
Role as a Fluorenylidene-Protected and Activated Glycine (B1666218) Ester
The defining characteristic of (Fluoren-9-ylideneamino) acetate (B1210297) is the dual functionality imparted by its structure. The fluorenylidene group serves as a bulky, electron-withdrawing protecting group for the amino functionality of the glycine core. This protection prevents unwanted side reactions at the nitrogen atom and, crucially, activates the α-carbon for deprotonation, forming a stabilized carbanion. This carbanion, or enolate equivalent, is a potent nucleophile, setting the stage for various carbon-carbon bond-forming reactions. The acetate group, in turn, functions as a leaving group in subsequent transformations or can be hydrolyzed to reveal the carboxylic acid.
Direct-Type Aldol (B89426) Reactions with Aldehydes for β-Hydroxy-α-amino Acid Derivative Synthesis
A significant application of (Fluoren-9-ylideneamino) acetate and its ester analogues is in the direct-type aldol reaction with aldehydes to produce β-hydroxy-α-amino acid derivatives. researchgate.net These products are valuable building blocks in the synthesis of numerous biologically active compounds, including pharmaceuticals and natural products. nih.gov
The reaction proceeds via the in-situ generation of a glycine enolate from the (Fluoren-9-ylideneamino) acetate using a suitable base. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. The choice of base and reaction conditions can influence the stereochemical outcome of the reaction, with various methods developed to achieve high diastereoselectivity. researchgate.net For instance, the use of certain catalysts can favor the formation of either syn or anti diastereomers of the resulting β-hydroxy-α-amino acid ester. researchgate.netnih.gov
A key advantage of this methodology is the direct use of the glycine Schiff base, avoiding the need for pre-formation of silyl (B83357) enol ethers or other activated derivatives. researchgate.net This streamlines the synthetic process, making it more efficient. The fluorenylidene protecting group can be readily removed under mild acidic conditions after the aldol reaction, yielding the free β-hydroxy-α-amino acid derivative.
Table 1: Examples of Direct-Type Aldol Reactions
| Glycine Derivative | Aldehyde | Catalyst/Base | Major Diastereomer | Reference |
|---|---|---|---|---|
| Glycinate Schiff Base | Various Aldehydes | Heterobimetallic Asymmetric Complexes | anti-β-Hydroxy-α-amino acid esters | researchgate.net |
| Glycine Aldehyde Derivative | Various Aldehydes | L-proline or (S)-5-pyrrolidine-2-yl-1H-tetrazole | anti-β-Hydroxy-α-amino aldehydes | nih.gov |
Participation in Heterocyclization Reactions
The reactivity of the (Fluoren-9-ylideneamino) acetate scaffold extends to the synthesis of various heterocyclic compounds. The activated methylene (B1212753) group and the imine functionality provide reactive sites for cyclization reactions with appropriate electrophilic partners.
Formation of Novel Heterocyclic Compounds through Reactions with Electrophilic Reagents
The nucleophilic α-carbon of the deprotonated (Fluoren-9-ylideneamino) acetate can react with a range of electrophiles, leading to the formation of new heterocyclic systems. rsc.org For example, reactions with reagents containing two electrophilic centers can initiate a cascade of bond formations, resulting in complex ring structures. The specific nature of the heterocyclic product is dictated by the structure of the electrophilic coupling partner.
Scope and Limitations in Synthesizing Coumarin, Pyridone, Thiazole (B1198619), and Dithiane Derivatives
While the core reactivity of (Fluoren-9-ylideneamino) acetate suggests its potential in the synthesis of various heterocycles, the specific scope and limitations for producing certain classes of compounds like coumarins, pyridones, thiazoles, and dithianes from this exact starting material require careful consideration of synthetic strategies. The synthesis of such derivatives often involves multi-step sequences or multicomponent reactions where a glycine equivalent is a key building block. nih.govnih.gov
Coumarin and Pyridone Derivatives: The synthesis of fused pyridocoumarins, for instance, typically involves the reaction of aminocoumarins with other components. nih.gov A synthetic route starting from (Fluoren-9-ylideneamino) acetate would likely require its conversion into a more suitable intermediate for the desired heterocyclization.
Thiazole Derivatives: The synthesis of thiazoles often involves the Hantzsch reaction, which utilizes an α-haloketone and a thioamide. mdpi.com To employ (Fluoren-9-ylideneamino) acetate in a thiazole synthesis, it would need to be chemically modified to incorporate a thioamide functionality or to react with a thiazole-containing fragment.
Dithiane Derivatives: The formation of dithiane rings typically involves the reaction of a carbonyl compound or its equivalent with 1,3-propanedithiol. A strategy to synthesize a dithiane derivative from (Fluoren-9-ylideneamino) acetate would necessitate a multi-step approach to introduce the necessary functional groups.
Nucleophilic Addition and Condensation Pathways
The imine carbon of the fluorenylidene group is electrophilic and can undergo nucleophilic addition. masterorganicchemistry.com However, the primary reactive pathway for (Fluoren-9-ylideneamino) acetate involves the deprotonation of the α-carbon, leading to a nucleophilic carbanion. This carbanion can then participate in various condensation reactions.
The condensation of this nucleophile with electrophiles is a fundamental transformation. Besides the aldol reaction with aldehydes, it can potentially react with other carbonyl compounds like ketones, as well as with other electrophilic species. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the electrophile. masterorganicchemistry.com
Ester Hydrolysis and Subsequent Derivatizations
The acetate group in (Fluoren-9-ylideneamino) acetate is susceptible to hydrolysis, typically under basic or acidic conditions, to yield the corresponding carboxylic acid. This hydrolysis is a crucial step if the ultimate synthetic target is a free amino acid or a peptide.
Once the ester is hydrolyzed, the resulting carboxylic acid can undergo a variety of standard derivatizations. For example, it can be coupled with amines to form amides, a key reaction in peptide synthesis. It can also be reduced to the corresponding alcohol or converted to other functional groups, further expanding the synthetic utility of the original (Fluoren-9-ylideneamino) acetate scaffold.
Rigorous Structural Elucidation and Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of (Fluoren-9-ylideneamino) acetate (B1210297) in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals is achievable, confirming the compound's identity and assessing its purity.
High-resolution ¹H and ¹³C NMR spectra provide the fundamental data for structural assignment. The ¹H NMR spectrum reveals the chemical environment of each proton, its multiplicity (splitting pattern), and its coupling to neighboring protons. The fluorene (B118485) moiety presents a characteristic set of signals in the aromatic region, while the acetate group shows a distinct singlet for the methylene (B1212753) (CH₂) protons.
The ¹³C NMR spectrum complements this by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the fluorene skeleton and the imine (C=N) and carbonyl (C=O) carbons, which are key identifiers for the compound. researchgate.net The chemical shifts are indicative of the electronic environment of each nucleus. For instance, the imine carbon is expected to resonate at a significantly downfield shift. bmrb.io Purity is assessed by the absence of unassignable signals in both ¹H and ¹³C spectra.
¹H NMR Spectral Data for (Fluoren-9-ylideneamino) acetate
This table presents predicted data based on analysis of similar fluorene derivatives.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.20 - 7.80 | Multiplet | Aromatic Protons (8H, Fluorene) |
| ~4.80 | Singlet | Methylene Protons (2H, -N-CH₂-COO) |
| ~2.10 | Singlet | Methyl Protons (3H, -COO-CH₃)* |
Note: Data for the methyl ester is shown as an example. The alkyl group of the ester would show characteristic signals.
¹³C NMR Spectral Data for (Fluoren-9-ylideneamino) acetate
This table presents predicted data based on analysis of similar fluorene derivatives.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170.0 | Carbonyl Carbon (C=O) |
| ~165.0 | Imine Carbon (C=N) |
| ~120.0 - 145.0 | Aromatic Carbons (Fluorene) |
| ~55.0 | Methylene Carbon (-N-CH₂-COO) |
| ~21.0 | Methyl Carbon (-COO-CH₃)* |
Note: Data for the methyl ester is shown as an example.
To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. huji.ac.ilepfl.ch
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For (Fluoren-9-ylideneamino) acetate, COSY spectra would clearly show the correlations between adjacent protons within the aromatic rings of the fluorene system, allowing for their specific assignment. uni-ruse.bgscience.gov
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It is used to definitively link the proton signals of the fluorene ring and the methylene group to their corresponding carbon signals in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis
Mass spectrometry is employed to determine the precise molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.
The mass spectrum of (Fluoren-9-ylideneamino) acetate would show a molecular ion peak [M]⁺ corresponding to its exact mass. The fragmentation pattern under electron ionization (EI) or other methods would likely involve characteristic losses. researchgate.net A prominent fragmentation pathway would be the cleavage of the ester and imine bonds. Expected fragments would include the loss of the alkoxy group from the ester, followed by the loss of carbon monoxide. Another major fragmentation would be the cleavage of the N-CH₂ bond, leading to the formation of a stable fluoren-9-ylideneamino cation or the fluorenone cation after rearrangement. ufz.defrontiersin.orgmiamioh.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.net For (Fluoren-9-ylideneamino) acetate, the IR spectrum provides clear evidence for its constituent parts. uobabylon.edu.iqmasterorganicchemistry.com
The most diagnostic absorptions are the stretching vibrations of the carbonyl (C=O) and imine (C=N) groups. researchgate.netpressbooks.pub The ester C=O stretch is typically a very strong and sharp band appearing around 1750–1735 cm⁻¹. spectroscopyonline.comorgchemboulder.com The C=N stretch of the imine is expected in the 1690–1650 cm⁻¹ region. uobabylon.edu.iq Additionally, strong bands corresponding to the C-O stretching vibrations of the ester group will be present in the 1300–1000 cm⁻¹ range. orgchemboulder.comlibretexts.org Aromatic C-H and C=C stretching vibrations from the fluorene moiety will also be observed. nist.gov
Characteristic IR Absorptions for (Fluoren-9-ylideneamino) acetate
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Fluorene) |
| 1750-1735 | C=O Stretch | Ester |
| 1690-1650 | C=N Stretch | Imine |
| 1600-1450 | C=C Stretch | Aromatic (Fluorene) |
X-ray Crystallography for Definitive Solid-State Structure and Molecular Geometry
For instance, the crystal structure of a related compound, (Z)-tert-butyl 2-(4-amino-9H-fluoren-9-ylidene)acetate, reveals key geometric features that are likely shared. researchgate.net The fluorene ring system itself is nearly planar. nih.gov The iminoacetate (B1260909) substituent would extend from the C9 position.
X-ray diffraction data allows for a detailed analysis of the molecule's planarity. The tricyclic fluorene system is known to be largely planar, though minor deviations can occur. researchgate.netnih.gov The dihedral angle between the two benzene (B151609) rings of the fluorene moiety is typically very small. A key parameter would be the dihedral angle between the plane of the fluorene system and the plane of the iminoacetate substituent. In related structures, the exocyclic double bond and the ring system demonstrate a high degree of planarity, while the ester's carbonyl group may be twisted out of this plane. researchgate.net For example, in the (Z)-tert-butyl analog, the carbonyl oxygen forms a dihedral angle of 45.1° with the main plane of the ring system. researchgate.net Such details are critical for understanding steric interactions and potential intermolecular packing forces in the crystal lattice.
Selected Crystallographic Data for a (Fluoren-9-ylideneamino) Acetate Analog
Data based on the reported structure of (Z)-tert-butyl 2-(4-amino-9H-fluoren-9-ylidene)acetate researchgate.net.
| Parameter | Description | Value |
|---|---|---|
| Bond Length | C=N (Imine) | ~1.29 Å |
| Bond Length | C=O (Carbonyl) | ~1.21 Å |
| Bond Angle | C-N=C (Imine) | ~117° |
| Dihedral Angle | O=C-C=N | ~45° |
Investigation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
Furthermore, the presence of heteroatoms, such as oxygen and nitrogen in the acetate and imine functionalities, introduces the capacity for hydrogen bond formation. These interactions, where a hydrogen atom is shared between two electronegative atoms, are generally stronger and more directional than π-π stacking interactions. In the context of fluorene derivatives, C—H···O and C—H···N interactions are commonly observed, where activated C-H groups on the fluorenyl or other parts of the molecule can act as hydrogen bond donors.
Detailed research findings on analogous structures indicate that the crystal packing is often a delicate balance of these competing interactions. For instance, in the crystal structures of some fluorene-containing compounds, molecules are linked by C—H···π interactions, where a hydrogen atom interacts with the π-cloud of a fluorene ring system. This type of interaction, along with conventional hydrogen bonds, can dictate the formation of specific supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks.
The introduction of different functional groups can modulate the strength and nature of these intermolecular forces. For example, the presence of alkyl groups on the fluorene core has been shown to weaken intermolecular interactions, leading to changes in crystal packing and physical properties. Conversely, the incorporation of groups capable of strong hydrogen bonding can dominate the crystal structure, organizing the molecules in a way that maximizes these interactions, which may in turn influence the geometry of any π-π stacking that occurs.
To illustrate the specific parameters that define these interactions, the following data tables, derived from the analysis of representative fluorene-based crystal structures, provide typical geometric values for hydrogen bonding and π-π stacking.
Table 1: Representative Hydrogen Bond Geometry in Fluorene-Containing Crystal Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| C-H···O | 0.95 | 2.50 | 3.40 | 150 |
| C-H···N | 0.95 | 2.60 | 3.50 | 160 |
This table presents idealized and commonly observed geometric parameters for C-H···O and C-H···N hydrogen bonds in the solid state. The exact values for a specific compound can be determined through single-crystal X-ray diffraction analysis.
Table 2: Representative π-π Stacking Parameters in Fluorene-Containing Crystal Structures
| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |
| Parallel-displaced | 3.5 - 4.0 | < 10 | 15 - 30 |
| T-shaped (edge-to-face) | 4.5 - 5.5 | ~ 90 | N/A |
This table outlines typical geometric parameters for π-π stacking interactions involving fluorene rings. The centroid-to-centroid distance is the distance between the geometric centers of the aromatic rings. The interplanar angle describes the tilting of one ring plane with respect to another, and the slip angle quantifies the degree of offset in parallel arrangements.
Mechanistic Investigations of Chemical Reactions Involving Fluoren 9 Ylideneamino Acetate
Elucidation of Mechanistic Pathways in Imidazolone (B8795221) Formation
The formation of imidazolone and related heterocyclic structures from glycine (B1666218) Schiff bases, including those derived from 9-fluorenone (B1672902), is a cornerstone of synthetic organic chemistry. While direct mechanistic studies on imidazolone formation from (Fluoren-9-ylideneamino)acetate are not extensively detailed in the literature, the pathways can be inferred from related systems. The synthesis of complex heterocyclic compounds, such as tetrahydroimidazo[1,2-a]pyridine derivatives, often involves the in-situ formation of a (Fluoren-9-ylideneamino) moiety.
A plausible mechanistic pathway for the formation of related imidazo[1,2-a]pyridines involves a multi-component domino reaction. nih.gov This cascade is initiated by the formation of an N,N-acetal, followed by a Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and ultimately an N-cyclization to yield the final heterocyclic product. nih.gov Although this example leads to a more complex system, the fundamental steps of nucleophilic attack, condensation, and cyclization are central to the formation of simpler imidazolone rings as well. The fluorenylidene group serves as a bulky protecting group for the amino function of the glycine moiety and can influence the stereochemical outcome of the reactions.
Role of Catalysts and Additives in Promoting Synthetic Transformations, e.g., Acetate (B1210297)/Acetic Acid Assistance
Catalysts and additives play a pivotal role in directing the course of chemical reactions. In the context of transformations involving (Fluoren-9-ylideneamino)acetate and similar Schiff bases, acids and bases are common promoters. Acetic acid, for instance, can act as a proton source to activate carbonyl groups, facilitating nucleophilic attack. nih.gov It is widely used as a solvent and a catalyst in the synthesis of various chemical products. nih.gov
In stereoselective aldol (B89426) reactions, the addition of catalytic amounts of water has been shown to significantly enhance reaction rates. wiley-vch.de While the exact origin of this catalytic effect is not always clear, it is a general phenomenon that has been successfully applied to various aldehydes. wiley-vch.de In the broader context of amino acid synthesis using glycine Schiff bases, phase-transfer catalysts are employed to facilitate alkylation reactions. nih.gov These catalysts, often derivatives of Cinchona alkaloids, enable the transfer of the glycine anion equivalent between aqueous and organic phases, promoting the reaction under basic conditions. nih.gov The choice of base, such as potassium carbonate, is also critical for achieving mono- or dialkylation. nih.gov
Mechanistic Insights into Stereoselective Aldol Reactions
Stereoselective aldol reactions are a powerful tool for the construction of carbon-carbon bonds with control over the resulting stereochemistry. While specific studies on (Fluoren-9-ylideneamino)acetate are not prominent, the general principles of aldol reactions involving glycine enolates are well-established. The stereochemical outcome of these reactions is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.
In Lewis acid-mediated aldol reactions, the coordination of the Lewis acid to the aldehyde's carbonyl group enhances its electrophilicity. wiley-vch.de The subsequent attack of the enolate derived from the Schiff base proceeds through a transition state where steric and electronic factors dictate the facial selectivity. wiley-vch.de The presence of a bulky fluorenylidene group on the nitrogen atom of the glycine enolate would be expected to exert significant steric influence on the transition state, thereby controlling the stereochemical outcome of the aldol addition. The geometry of the enolate (E or Z) is a key determinant for producing syn or anti aldol products.
| Factor | Influence on Stereoselectivity in Aldol Reactions |
| Enolate Geometry | The (E)- or (Z)-geometry of the enolate is crucial in determining the syn/anti diastereoselectivity of the aldol product. |
| Lewis Acid | Coordinates to the aldehyde, increasing its electrophilicity and influencing the transition state geometry. |
| Chiral Auxiliary | A chiral group attached to the enolate or catalyst can induce enantioselectivity by favoring one transition state over its diastereomer. |
| Solvent | Can influence the aggregation state of the enolate and the stability of the transition states. |
| Temperature | Lower temperatures generally lead to higher stereoselectivity by amplifying small energy differences between competing transition states. |
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deep insights into reaction mechanisms. For reactions involving (Fluoren-9-ylideneamino)acetate, such studies would be invaluable for understanding the energy profile of the reaction pathway, identifying the rate-determining step, and optimizing reaction conditions.
In the context of proton transfer reactions, which are fundamental to many of the transformations involving Schiff bases, kinetic studies can reveal the nature of the transition state. rsc.org The study of reactions involving thiyl radicals has also benefited from computational approaches to determine kinetic and thermodynamic aspects. nih.gov
| Parameter | Significance in Mechanistic Studies |
| Rate Constant (k) | Quantifies the speed of a reaction. Its dependence on temperature provides the activation energy. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. A key parameter in understanding the reaction barrier. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction, indicating whether it is endothermic or exothermic. |
| Entropy of Reaction (ΔS) | A measure of the change in disorder during a reaction. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. A negative value indicates a spontaneous process. |
Deuterium (B1214612) Labeling Experiments for Proton Transfer Mechanisms
Deuterium labeling is a powerful technique used to trace the fate of hydrogen atoms during a reaction, thereby elucidating proton transfer mechanisms. By replacing specific protons with deuterium, chemists can determine which protons are transferred and whether the bond to that proton is broken in the rate-determining step of the reaction.
For instance, in the study of a proton transfer reaction between ethyl bis-(4-nitrophenyl)acetate and tetramethylguanidine, a primary deuterium isotope effect (kH/kD) of 3.4 at 25 °C was observed. rsc.org This significant isotope effect indicates that the C-H bond is broken in the rate-determining step, which was concluded to be the proton transfer to form the carbanion. rsc.org
Similarly, deuterium labeling has been employed to unravel the stereochemical course of palladium migrations in asymmetric Heck reactions. nih.gov In the context of reactions involving (Fluoren-9-ylideneamino)acetate, deuterium labeling at the α-carbon of the acetate moiety would be highly informative. Observing a kinetic isotope effect upon deuteration would provide strong evidence for the involvement of α-proton abstraction in the rate-limiting step of reactions such as aldol additions or alkylations. Furthermore, studies on the excited-state double-proton transfer in deuterated 7-azaindole (B17877) dimers showcase the utility of deuterium labeling in understanding complex dynamic processes. rsc.org
Theoretical and Computational Chemistry Applied to Fluoren 9 Ylideneamino Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems, such as molecules. For a molecule like (Fluoren-9-ylideneamino) acetate (B1210297), DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental characteristics. jocpr.comresearchgate.net
Electronic Structure and Reactivity: DFT is employed to calculate the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and the kinetics of reactions. nih.govmdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Global reactivity descriptors, such as chemical hardness (η), softness (σ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's resistance to deformation of its electron cloud and its propensity to accept electrons. nih.gov For instance, studies on similar Schiff bases have shown that the introduction of different substituents can significantly alter these reactivity indices. nih.govnih.gov
Illustrative DFT-Calculated Electronic Properties for (Fluoren-9-ylideneamino) acetate This table presents hypothetical values based on typical results for related fluorenone Schiff bases.
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating character |
| LUMO Energy | -1.8 eV | Indicates electron-accepting character |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |
| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.6 eV | Describes the ability to act as an electrophile |
Conformational Analysis: The geometry of (Fluoren-9-ylideneamino) acetate, including bond lengths, bond angles, and dihedral angles, can be optimized using DFT to find the most stable (lowest energy) conformation. The planarity of the fluorene (B118485) ring system and the orientation of the acetate group relative to the imine bond are key structural features. The optimization process involves finding the minimum on the potential energy surface of the molecule. revistabionatura.com
Quantum Chemical Studies on Structural Properties and Reaction Energy Landscapes
Quantum chemical calculations provide deep insights into the optimized molecular geometry and the energetic pathways of potential reactions.
Structural Properties: The optimized geometry reveals the three-dimensional arrangement of atoms. For (Fluoren-9-ylideneamino) acetate, key parameters would include the length of the C=N imine bond and the bond angles around the imine nitrogen and the fluorene spiro carbon. These structural parameters, calculated theoretically, can be compared with experimental data from X-ray crystallography for validation, as is common practice for similar compounds. nih.gov Studies on related Schiff bases show a strong correlation between DFT-calculated geometries and those determined experimentally. nih.gov
Illustrative Optimized Geometrical Parameters for (Fluoren-9-ylideneamino) acetate This table presents hypothetical bond lengths and angles based on standard values for similar structures.
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C=N (Imine) | 1.29 Å |
| Bond Length | C-O (Ester) | 1.35 Å |
| Bond Length | C=O (Ester) | 1.21 Å |
| Bond Angle | C-N=C (Imine) | 122° |
| Dihedral Angle | C-C-N=C | ~180° (for planarity) |
Reaction Energy Landscapes: Quantum chemical methods are also used to map out reaction energy landscapes, identifying transition states and calculating activation energies for processes such as isomerization, hydrolysis of the imine bond, or tautomerism. nih.gov For example, the keto-amine and enol-imine tautomerism, which is a known phenomenon in Schiff bases with nearby hydroxyl groups, can be computationally investigated to determine the relative stability of the tautomers. nih.gov
Modeling of Intra- and Intermolecular Interactions and their Influence on Structure and Reactivity
The structure, stability, and function of a molecule are significantly influenced by non-covalent interactions.
Intermolecular Interactions: In the solid state or in solution, molecules of (Fluoren-9-ylideneamino) acetate would interact with each other or with solvent molecules. These intermolecular forces, such as π-π stacking between the flat fluorene rings and hydrogen bonding, govern the packing in crystals and the solubility in various media. jocpr.com Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice, breaking them down into contributions from different atom-atom interactions. nih.gov
Computational Predictions of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which aids in the structural characterization of newly synthesized compounds. frontiersin.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov These predicted shifts can be correlated with experimental spectra to assign specific signals to individual atoms in the molecule. researchgate.net For (Fluoren-9-ylideneamino) acetate, key predicted signals would include those for the imine carbon, the carbonyl carbon of the ester, and the distinct protons of the fluorene moiety.
Illustrative Predicted ¹³C NMR Chemical Shifts for (Fluoren-9-ylideneamino) acetate This table presents hypothetical chemical shifts (in ppm) relative to TMS, based on typical values for the functional groups.
| Carbon Atom | Functional Group | Illustrative Predicted Chemical Shift (ppm) |
| C=N | Imine | 165 |
| C=O | Ester Carbonyl | 170 |
| C (spiro) | Fluorene (C9) | 155 |
| C (aromatic) | Fluorene Rings | 120-145 |
| CH₂ | Acetate | 62 |
| CH₃ | Acetate | 14 |
Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be calculated using DFT. These calculations produce a set of normal modes and their corresponding frequencies, which correlate to the absorption bands seen in an experimental Infrared (IR) spectrum. internationaljournalcorner.com The calculated frequencies are often scaled by an empirical factor to better match experimental values. frontiersin.org For (Fluoren-9-ylideneamino) acetate, characteristic vibrational modes would include the C=N stretching of the imine group, the C=O stretching of the ester, and various C-H and C=C stretching and bending modes of the aromatic system. mdpi.com
Advanced Applications in Organic Synthesis and Material Science Research
Utility as a Protecting and Activating Group in Complex Organic Synthesis
In the intricate field of complex organic synthesis, particularly in peptide and amino acid chemistry, the protection of reactive functional groups is paramount to prevent unwanted side reactions and control stereochemistry. The fluorene (B118485) scaffold has given rise to some of the most crucial protecting groups. While the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis, removed under basic conditions, other fluorene-based groups offer unique advantages. libretexts.orgorganic-chemistry.org
The 9-phenyl-9-fluorenyl (Pf) group, for instance, is exceptionally effective at preventing the racemization of α-amino compounds due to its significant steric bulk, which shields the acidic α-proton from being removed. nih.gov This highlights a key feature of the fluorene framework: its ability to confer substantial steric hindrance.
(Fluoren-9-ylideneamino) acetate (B1210297) functions as a Schiff base (or imine) type protecting group for primary amines. The formation of the imine bond with fluorenone effectively masks the nucleophilicity of the amino group. This strategy is analogous to other carbonyl-based protections but leverages the specific electronic and steric properties of the fluorenone core. The acetate moiety provides a handle that can be cleaved under specific hydrolytic conditions, regenerating the original amine. While less common than carbamate-based protectors like Fmoc, the imine linkage offers an alternative pathway for protection and deprotection, contributing to the orthogonal strategies essential in multi-step synthesis. organic-chemistry.org
Table 1: Comparison of Selected Fluorene-Based Protecting Groups
| Protecting Group | Structure | Common Substrate | Deprotection Conditions | Key Advantage |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-NRR' | Amines | Basic (e.g., Piperidine) | Base-lability, widely used in SPPS. libretexts.org |
| 9-Phenyl-9-fluorenyl (Pf) | Pf-NRR' | Amino Acids | Acidic / Hydrogenolysis | Excellent prevention of racemization. nih.gov |
| (Fluoren-9-ylideneamino) acetate | C₁₃H₈=N-CH₂-COO⁻ | Primary Amines | Hydrolysis (Acidic) | Schiff base linkage, alternative orthogonality. |
This table is based on established principles of protecting group chemistry.
Precursors for Novel Fluorescent Chromophore Analogs
Fluorene and its derivatives are celebrated for their high photoluminescence quantum yields, excellent thermal stability, and tunable emission spectra, making them star candidates for fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net The photophysical properties of these molecules can be finely tuned by introducing electron-donating or electron-accepting groups to the fluorene core, often creating donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) architectures. nih.gov
(Fluoren-9-ylideneamino) acetate serves as an ideal precursor for such novel chromophores. The core structure possesses several key features:
Extended π-Conjugation: The C=N double bond of the imine extends the conjugated system of the fluorenone core, which can shift the absorption and emission wavelengths.
Electron-Withdrawing Character: The fluorenone moiety is inherently electron-deficient, a property that is modulated by the imino-acetate group.
Functional Handle: The acetate group provides a reactive site for further chemical modification, allowing the chromophore to be linked to other molecules, polymers, or biological targets. wikipedia.org
Research has shown that incorporating functionalities like thiophene (B33073) and alkynes into the fluorene core can significantly enhance two-photon absorption cross-sections. nih.gov Similarly, the imine-acetate functionality of (Fluoren-9-ylideneamino) acetate provides a synthetic entry point to new families of dyes where the electronic properties are precisely modulated for applications ranging from bioimaging to nonlinear optics. researchgate.netnih.gov
Table 2: Photophysical Properties of Example Fluorene-Based Chromophores
| Compound Type | Key Structural Feature | Absorption Max (λ_abs) | Emission Max (λ_em) | Application Highlight |
| D-π-A Fluorenyl Derivative | Donor (diphenylamino) and Acceptor (benzothiazole) groups | ~400-450 nm | ~500-550 nm | High two-photon absorption for bioimaging. nih.gov |
| Polyfluorene Network | Spiro-bifluorene branching | Varies with structure | Blue emission | Used in multilayer light-emitting diodes (LEDs). |
| Ethynyl-Fluorene Derivative | Symmetrical substituents via ethynyl (B1212043) linkages | ~360-375 nm | ~420-430 nm | Investigated for use in OLEDs. |
Data synthesized from studies on various fluorene derivatives to illustrate tuning principles.
Scaffolds for the Construction of Diverse Molecular Architectures and Heterocyclic Libraries
The creation of molecular libraries containing diverse heterocyclic structures is a cornerstone of medicinal chemistry and drug discovery. The fluorene scaffold, particularly in the form of fluorenone derivatives, provides a rigid and predictable starting point for complex molecular constructions.
Research has demonstrated that fluorenone hydrazones, which are structurally analogous to the imine of (Fluoren-9-ylideneamino) acetate, are exceptionally versatile intermediates. For example, 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide, a compound featuring a C=N bond, reacts with a variety of electrophilic reagents to yield a wide range of novel heterocyclic compounds, including coumarins, pyridones, and thiazoles. niif.hu Similarly, fluorenyl-hydrazonothiazole derivatives have been synthesized via the Hantzsch reaction from fluorenone-derived carbothioamides. mdpi.com
These syntheses underscore the utility of the C=N moiety as a reactive handle for cyclization reactions. (Fluoren-9-ylideneamino) acetate can thus be viewed as a powerful scaffold where:
The imine nitrogen can act as a nucleophile.
The carbon of the C=N bond is electrophilic.
The acetate group can be hydrolyzed, modified, or participate in intramolecular reactions.
This trifecta of reactivity allows chemists to use (Fluoren-9-ylideneamino) acetate as a linchpin to construct spirofluorene derivatives and other complex, pharmacologically relevant heterocyclic libraries. niif.hu
Development of Ligands and Components for Catalytic Systems (indirectly through fluorene-based derivatives)
The fluorene framework is an attractive component in the design of ligands for homogeneous catalysis. Its rigid structure helps to define a precise and stable coordination environment around a metal center, which can lead to high selectivity and activity in catalytic transformations.
While (Fluoren-9-ylideneamino) acetate itself is not typically employed directly as a ligand, it serves as a functionalized derivative of the core structure used to build more complex catalytic systems. The true value lies in the fluorene unit, which is incorporated into sophisticated ligand architectures. For example, rhodium-catalyzed "stitching" reactions have been developed as a convergent method to synthesize complex fluorene derivatives under mild conditions. nih.gov Such methods could be employed to integrate a functionalized fluorene unit, like the one in (Fluoren-9-ylideneamino) acetate, into a larger ligand structure, such as a phosphine (B1218219) or a pincer-type ligand. The imine and acetate groups could serve as synthetic handles for this integration or be modified post-synthesis to fine-tune the electronic properties of the final ligand.
Explorations in Advanced Materials Science Applications
The exceptional thermal stability and charge-transport properties of the fluorene core have made it a workhorse in the field of materials science, especially for organic electronics. acs.org Fluorene-based polymers and small molecules are widely investigated for use in OLEDs, organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).
The functionalization of the fluorene or fluorenone backbone is a powerful strategy to tune the material's properties for specific applications. For instance, installing an imide group onto fluorenone creates highly electron-deficient building blocks. nih.gov Polymers constructed from these units exhibit deep-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, making them excellent n-type semiconductors for OTFTs with high electron mobility. nih.gov
(Fluoren-9-ylideneamino) acetate, with its fluorenone-derived imine structure, fits squarely within this research paradigm. The introduction of the imine and acetate functionalities can be expected to:
Modify Electronic Properties: Alter the HOMO and LUMO energy levels to optimize charge injection and transport in electronic devices.
Enhance Solubility and Processability: The polar acetate group can improve the solubility of the molecule in common organic solvents, facilitating solution-based processing for large-area device fabrication.
Influence Morphology: The shape and polarity of the molecule can affect its packing in the solid state, influencing the thin-film morphology and, consequently, device performance.
Therefore, (Fluoren-9-ylideneamino) acetate and its analogs are promising candidates for exploration as new semiconducting materials, host materials for phosphorescent emitters, or components in thermally cross-linkable networks for more robust and efficient organic electronic devices.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways for (Fluoren-9-ylideneamino)acetate
Future research should prioritize the development of efficient, environmentally friendly, and economically viable methods for the synthesis of (Fluoren-9-ylideneamino) acetate (B1210297) and its derivatives. While the classical condensation reaction between 9-fluorenone (B1672902) and an appropriate amino acid ester is a straightforward approach, exploring alternative and more sustainable synthetic routes is crucial.
Key areas for investigation include:
Microwave-Assisted and Ultrasonic Synthesis: These techniques have the potential to significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents, aligning with the principles of green chemistry. gsconlinepress.com
Catalyst Development: Investigating novel acid or base catalysts, including solid-supported catalysts, could enhance reaction efficiency and simplify product purification. mdpi.com For instance, the use of a catalytic amount of glacial acetic acid has been reported in the synthesis of related fluorenyl-hydrazonothiazole derivatives. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for (Fluoren-9-ylideneamino) acetate could enable more efficient and reproducible production.
One-Pot Reactions: Designing one-pot multi-component reactions starting from readily available precursors could streamline the synthetic process, making it more atom-economical and cost-effective.
A comparative table of potential synthetic methods is presented below:
| Synthetic Method | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. | Optimization of reaction parameters (temperature, time, power). |
| Ultrasonic Synthesis | Enhanced mass transfer, potential for lower temperatures. | Investigation of solvent effects and frequency on reaction outcomes. |
| Solid-Supported Catalysis | Ease of catalyst separation and recycling, reduced waste. | Development of robust and highly active heterogeneous catalysts. |
| Flow Chemistry | Precise control over reaction conditions, improved safety. | Reactor design and optimization of flow parameters. |
Development of New Catalytic Applications and Methodologies
The Schiff base motif in (Fluoren-9-ylideneamino) acetate makes it an excellent candidate for use as a ligand in coordination chemistry, paving the way for new catalytic applications. Metal complexes of fluorenone-based Schiff bases have already demonstrated catalytic activity in various organic transformations. researchgate.netmdpi.comjocpr.com
Future research in this area should focus on:
Synthesis of Novel Metal Complexes: Preparing and characterizing coordination complexes of (Fluoren-9-ylideneamino) acetate with a range of transition metals (e.g., palladium, rhodium, copper, iridium) could lead to catalysts with unique properties. mdpi.comrsc.org
Asymmetric Catalysis: The development of chiral variants of (Fluoren-9-ylideneamino) acetate could enable their use in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.
Photoredox Catalysis: The fluorene (B118485) core is known for its photophysical properties. thieme-connect.de Exploring the potential of (Fluoren-9-ylideneamino) acetate and its metal complexes as photosensitizers or photocatalysts in light-driven reactions is a promising avenue. Iridium complexes with related structures have been used as dual-purpose catalysts in photoredox reactions. rsc.org
Oxidation and Reduction Reactions: Investigating the catalytic activity of these new complexes in key organic transformations such as the oxidation of alcohols and the reduction of ketones and imines is warranted. researchgate.net For example, a manganese-based Schiff complex has been shown to be an efficient catalyst for the oxidation of benzyl (B1604629) alcohols. researchgate.net
Advanced Mechanistic Investigations Utilizing Modern Analytical Techniques
A thorough understanding of the reaction mechanisms involving (Fluoren-9-ylideneamino) acetate is fundamental for optimizing existing applications and designing new ones. Modern analytical techniques can provide unprecedented insights into the intricate details of these chemical processes.
Future mechanistic studies could involve:
In-situ Spectroscopy: Techniques such as in-situ FTIR and NMR spectroscopy can be employed to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction pathways.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction profiles, calculate activation energies, and predict the structures of intermediates and transition states. researchgate.net This approach has been successfully used to understand the reactivity of related indolylmethyl acetates. researchgate.net
Single-Crystal X-ray Diffraction: Obtaining crystal structures of (Fluoren-9-ylideneamino) acetate, its derivatives, and its metal complexes can provide definitive information about their three-dimensional structures and intermolecular interactions, which is crucial for understanding their reactivity. thieme-connect.de
Kinetics Studies: Detailed kinetic analysis of reactions catalyzed by or involving (Fluoren-9-ylideneamino) acetate can help to establish rate laws and provide quantitative data on the factors influencing reaction rates.
Design and Synthesis of Advanced Functional Materials Incorporating (Fluoren-9-ylideneamino)acetate Scaffolds
The unique combination of the rigid, fluorescent fluorene unit and the functionalizable amino acetate group makes (Fluoren-9-ylideneamino) acetate an attractive building block for the creation of advanced functional materials. thieme-connect.de
Promising areas for future research include:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the fluorene core suggests that polymers or small molecules incorporating the (Fluoren-9-ylideneamino) acetate scaffold could be developed as emissive or charge-transporting materials in OLEDs. thieme-connect.de
Chemosensors: The Schiff base linkage can act as a binding site for metal ions or other analytes. Modification of the (Fluoren-9-ylideneamino) acetate structure could lead to the development of selective and sensitive fluorescent chemosensors. researchgate.net Fluorenone azine Schiff-based probes have already been explored for viscosity detection and bioimaging. researchgate.net
Liquid Crystals: The rigid, elongated structure of the fluorene moiety is conducive to the formation of liquid crystalline phases. By attaching appropriate side chains to the (Fluoren-9-ylideneamino) acetate core, novel liquid crystalline materials with interesting optical and electronic properties could be designed.
Magnetic Materials: Research into fluorene-containing radicals has shown their potential in the development of organic magnetic materials. rsc.org Exploring the synthesis of radical derivatives of (Fluoren-9-ylideneamino) acetate could open up new avenues in this field.
Q & A
Q. What are the common synthetic routes for (Fluoren-9-ylideneamino) acetate, and what methodological considerations are critical for reproducibility?
Synthesis typically involves palladium-catalyzed aryne annulation, where 9-fluorenone derivatives react with acetonitrile precursors under controlled conditions (e.g., Pd(PPh₃)₄ catalyst, toluene solvent, 80–100°C) . Alternative routes include the Leuckart–Wallach reaction for formamide intermediates, followed by dehydration to yield fluorenylidene derivatives . Key considerations:
- Use anhydrous solvents to prevent hydrolysis.
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent).
- Purify via column chromatography or recrystallization (e.g., ethanol/water mixtures).
Q. How is the molecular structure of (Fluoren-9-ylideneamino) acetate confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, fluorenylidene derivatives are crystallized in dichloromethane/hexane, and data collected at 173 K (R factor < 0.075) . Complementary methods:
- NMR (¹H/¹³C): Aromatic protons appear at δ 7.2–8.5 ppm; acetate methyl groups at δ 2.1–2.3 ppm .
- High-resolution mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₁₄O₂: 238.28 g/mol) .
Q. What analytical techniques are prioritized for characterizing purity and identifying impurities?
Q. What are the solubility properties and handling protocols for this compound?
Q. How can researchers assess the impact of synthetic byproducts on experimental outcomes?
- GC-MS : Identify volatile byproducts (e.g., unreacted acetonitrile or fluorenone) .
- NMR spiking : Add authentic samples of suspected impurities to isolate overlapping signals .
Advanced Research Questions
Q. How does the electronic structure of (Fluoren-9-ylideneamino) acetate influence its reactivity in cross-coupling reactions?
The fluorenylidene moiety acts as an electron-deficient aromatic system due to conjugation with the acetate group, enhancing electrophilicity in Suzuki-Miyaura couplings. Computational studies (DFT) reveal a LUMO energy of –1.8 eV, favoring oxidative addition with Pd(0) catalysts . Methodological recommendations:
- Optimize ligand choice (e.g., SPhos for steric bulk).
- Use electrochemical methods to track electron-transfer steps .
Q. What challenges arise in computational modeling of this compound’s photophysical properties?
Accurate prediction of UV-Vis absorption spectra requires accounting for solvent effects (e.g., TD-DFT with PCM solvation models). Discrepancies >10 nm between calculated and experimental λmax often stem from neglecting excited-state geometry relaxations . Mitigation strategies:
- Compare multiple functionals (e.g., B3LYP vs. CAM-B3LYP).
- Validate with experimental fluorescence quantum yields .
Q. How can researchers design experiments to study its role in photoresponsive materials?
- Time-resolved fluorescence : Use femtosecond lasers to probe excited-state dynamics (e.g., charge transfer to acetate groups) .
- X-ray crystallography under UV light : Capture structural changes during photoexcitation .
Q. How to resolve contradictions in reported spectroscopic data across studies?
Contradictions in NMR shifts (e.g., δ variations >0.2 ppm) may arise from solvent polarity or pH differences. Systematic approaches:
- Replicate experiments using standardized conditions (deuterated solvents, 298 K).
- Cross-validate with independent techniques (e.g., compare NOESY and COSY for conformational analysis) .
Q. What methodological approaches are used to study degradation pathways under oxidative conditions?
- LC-QTOF-MS : Identify degradation products (e.g., fluorenone or acetate hydrolysis byproducts) .
- EPR spectroscopy : Detect radical intermediates during oxidation (e.g., TEMPO trapping) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
